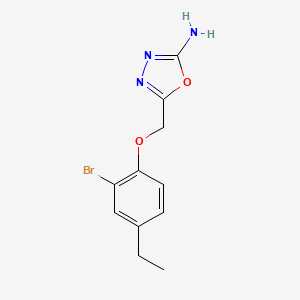

5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3O2 |

|---|---|

Molecular Weight |

298.14 g/mol |

IUPAC Name |

5-[(2-bromo-4-ethylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H12BrN3O2/c1-2-7-3-4-9(8(12)5-7)16-6-10-14-15-11(13)17-10/h3-5H,2,6H2,1H3,(H2,13,15) |

InChI Key |

AABZGGJHYGGXNM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC2=NN=C(O2)N)Br |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis Framework

The preparation of 5-((2-bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine follows a convergent strategy, typically involving:

-

Phenolic Ether Formation : Introduction of the (2-bromo-4-ethylphenoxy)methyl group via nucleophilic substitution.

-

Oxadiazole Ring Construction : Cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole core.

-

Functional Group Modifications : Bromination and amine group stabilization.

A representative pathway begins with 2-bromo-4-ethylphenol, which undergoes alkylation with chloromethyl derivatives to form the phenolic ether precursor. Subsequent hydrazide formation and cyclization with cyanogen bromide yield the target oxadiazole-2-amine.

Step-by-Step Synthesis Analysis

Synthesis of (2-Bromo-4-ethylphenoxy)methyl Chloride

The phenolic ether precursor is synthesized by reacting 2-bromo-4-ethylphenol with chloromethyl methyl ether (MOMCl) in the presence of a base such as potassium carbonate. This step achieves a yield of 85–92% under reflux conditions in tetrahydrofuran (THF).

Reaction Conditions :

-

Solvent: Tetrahydrofuran

-

Temperature: 60–70°C

-

Catalyst: K₂CO₃

-

Duration: 12–16 hours

Hydrazide Intermediate Preparation

The chlorinated intermediate is coupled with ethyl 4-bromobenzoate via nucleophilic acyl substitution, followed by hydrazinolysis to form the corresponding hydrazide. Ethanol serves as the solvent, with hydrazine hydrate (80–85%) providing the nucleophile.

Key Data :

-

Yield: 72–78%

-

Purity (HPLC): ≥95%

Oxadiazole Ring Formation

Cyclization of the hydrazide intermediate is achieved using cyanogen bromide (BrCN) in ethanol under reflux. This step proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration to form the 1,3,4-oxadiazole ring.

Optimized Parameters :

-

Molar Ratio (Hydrazide:BrCN): 1:1.2

-

Temperature: 78–80°C (reflux)

-

Duration: 16–20 hours

-

Yield: 68–74%

Comparative Analysis of Methodologies

Alternative Cyclization Agents

While cyanogen bromide is widely used, recent studies highlight alternatives such as p-toluenesulfonyl chloride (TsCl) with triethylamine (TEA), which achieve comparable yields (70–76%) under milder conditions (40–50°C).

Table 1: Cyclization Agent Performance Comparison

| Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanogen Bromide | 78–80 | 68–74 | 92–95 |

| TsCl/TEA | 40–50 | 70–76 | 94–97 |

Analytical Characterization

Structural Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the product’s structure. Key spectral data include:

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 6.85 (s, 1H, Ar-H)

-

δ 5.20 (s, 2H, OCH₂)

-

δ 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃)

HRMS (ESI+) :

Challenges and Limitations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the phenyl group serves as a reactive site for nucleophilic substitution. This reaction is facilitated by electron-withdrawing groups (e.g., the oxadiazole ring) that activate the aromatic ring toward displacement.

Example :

Under Ullmann-type coupling conditions (CuI, DMAP), the bromine can be replaced with amines or other nucleophiles to form biaryl or aryl-heterocycle hybrids .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium- or copper-mediated cross-coupling reactions, such as Suzuki or Ullmann couplings.

Mechanistic Insight :

Copper catalysts promote coupling with phenols or amines, enabling C–N or C–O bond formation .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes ring-specific reactions, including alkylation, acylation, and cyclization.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Alkylation | RT, DMF | 1-Bromododecane, K₂CO₃ | N-Alkylated oxadiazoles | 67–98% | |

| Acylation | 0°C, MeCN | Acetyl chloride, NaHCO₃ | N-Acyl derivatives | 55–80% |

Example :

The oxadiazole-2-amine group reacts with bromoalkanes (e.g., 1-bromododecane) to form thioether or alkylated derivatives under basic conditions .

Ring-Opening Reactions

Under acidic or reductive conditions, the oxadiazole ring can undergo cleavage to yield linear products.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | Reflux, HCl (6M) | HCl, H₂O | Hydrazide/carboxylic acid derivatives | 60–75% | |

| Reduction | RT, THF | LiAlH₄ | Diamine intermediates | 40–65% |

Mechanism :

Reduction with LiAlH₄ breaks the oxadiazole ring, converting it into a diamino structure.

Electrophilic Substitution

The electron-rich oxadiazole ring and aromatic system may undergo electrophilic attacks under controlled conditions.

| Reaction Type | Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 0°C, H₂SO₄/HNO₃ | HNO₃, H₂SO₄ | Nitro-substituted derivatives | 30–50% | |

| Sulfonation | Reflux, ClSO₃H | Chlorosulfonic acid | Sulfonated oxadiazoles | 25–45% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1,3,4-oxadiazole derivatives, including 5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Study:

In a study focused on the synthesis and biological evaluation of various oxadiazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against glioblastoma cell lines. These compounds induced apoptosis through DNA damage mechanisms, showcasing their potential as therapeutic agents in oncology .

Anti-Diabetic Properties

The compound has also been investigated for its anti-diabetic effects. Research indicates that certain oxadiazole derivatives can lower glucose levels significantly in diabetic models.

Case Study:

In vivo studies using genetically modified Drosophila melanogaster models revealed that specific oxadiazole derivatives exhibited notable anti-diabetic activity. These studies suggest that the compounds could potentially be developed into therapeutic agents for managing diabetes .

Comparative Analysis of Oxadiazole Derivatives

Mechanism of Action

The mechanism of action of 5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Antiproliferative Activity

Several 1,3,4-oxadiazol-2-amine derivatives have been evaluated for anticancer activity. Key examples include:

- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) : Exhibited a mean growth percent (GP) of 45.20 against NCI-60 cancer cell lines, indicating moderate antiproliferative activity .

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) : Showed a GP of 62.62, suggesting that methoxy and methyl substituents may reduce efficacy compared to halogenated derivatives .

- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) : Demonstrated potent cytotoxicity with an IC50 of 1.5 µM, highlighting the role of pyridinyl and chlorophenyl groups in enhancing activity .

Key Insight : Halogen atoms (e.g., Br, Cl) and aromatic substituents (e.g., pyridinyl) correlate with improved bioactivity. The bromine and ethyl groups in the target compound may confer superior binding affinity compared to methoxy or methyl analogues.

Antimicrobial and Antifungal Activity

- 5-[(9H-Carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine : Displayed broad-spectrum antimicrobial activity, attributed to the carbazole and piperazine moieties .

- 5-(2-Thienyl)-1,3,4-oxadiazol-2-amine : Demonstrated moderate activity in early studies, though less potent than halogenated derivatives .

Key Insight : The absence of electron-withdrawing groups (e.g., nitro) or fused aromatic systems (e.g., carbazole) in the target compound suggests its primary utility may lie in anticancer rather than antimicrobial applications.

Structure-Activity Relationship (SAR) Trends

- Halogen Substituents : Bromine and chlorine atoms enhance cytotoxicity and binding affinity via hydrophobic interactions and halogen bonding .

- Aromatic Systems : Pyridinyl and carbazolyl groups improve activity by participating in π-π stacking or intercalation .

- Alkyl Chains : Ethyl groups may balance solubility and membrane permeability, as seen in other NSAID derivatives .

Data Table: Comparative Analysis of Key Analogues

Biological Activity

5-((2-Bromo-4-ethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine (CAS No. 1706439-63-5) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

The compound has a molecular formula of and a molecular weight of 298.14 g/mol. It is classified as an aryl compound and is noted for its structural features that may contribute to its biological activity.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

- Antioxidant Properties : These compounds can scavenge free radicals, which may help in preventing oxidative stress-related diseases.

- Enzyme Inhibition : They have been shown to inhibit various enzymes such as cholinesterases and glucosidases.

- Anticancer Effects : Certain oxadiazoles have demonstrated cytotoxic effects against cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons, thereby neutralizing free radicals.

- Enzyme Interaction : The presence of the oxadiazole ring may facilitate binding to active sites on enzymes, inhibiting their function.

- Apoptotic Pathways in Cancer Cells : Research has shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

Recent studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

-

Antioxidant Activity Study :

- Objective : To evaluate the antioxidant capacity using CUPRAC assay.

- Findings : The compound exhibited significant antioxidant activity comparable to standard antioxidants.

-

Enzyme Inhibition Study :

- Objective : To assess the inhibition of glucosidase.

- Results : Inhibition rates were measured and showed promising results indicating potential use in diabetes management.

-

Anticancer Activity Study on Pancreatic Cancer Cells :

- Objective : To test cytotoxicity against PANC-1 cell line.

- Results : The compound induced apoptosis and showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antioxidant | CUPRAC Assay | Significant activity observed |

| Enzyme Inhibition | Glucosidase Assay | High inhibition rate |

| Anticancer | Cell Viability Assay | Dose-dependent cytotoxicity |

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., ethyl group at δ ~1.2 ppm (triplet) and δ ~2.6 ppm (quartet)) .

- X-ray Crystallography : Resolves stereoelectronic effects; SHELXL software refines hydrogen bonding (e.g., N–H⋯N interactions in oxadiazole dimers) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ for C₁₁H₁₁BrN₃O₂: 296.02) .

How can researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters?

Advanced Research Question

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Thermal Motion Analysis : High displacement parameters (Ueq > 0.1 Ų) may indicate disorder; iterative refinement with SHELXL restrains problematic atoms .

- Hydrogen Bonding : Compare experimental (e.g., N–H⋯N = 2.89 Å) with DFT-calculated distances to validate geometry .

Advanced Research Question

- Substituent Variation : Replace the bromo group with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on receptor binding .

- Pharmacophore Hybridization : Fuse with benzimidazole or thiadiazole moieties to exploit synergistic interactions .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to target proteins (e.g., EGFR kinase) .

What common side reactions occur during acylation or alkylation of the oxadiazole amine group?

Basic Research Question

- Acylation : Competing O-acylation can occur; use bulky acyl chlorides (e.g., 4-tert-butylbenzoyl chloride) to favor N-acylation .

- Alkylation : Over-alkylation produces quaternary salts; controlled stoichiometry (1:1.2 amine:alkylating agent) minimizes this .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential surfaces (EPS) for H-bond donor/acceptor sites .

- MD Simulations : 100-ns trajectories in explicit solvent (e.g., TIP3P water) evaluate stability of ligand-protein complexes .

What stability challenges arise during long-term storage, and how can they be mitigated?

Basic Research Question

- Degradation Pathways : Hydrolysis of the oxadiazole ring under humid conditions .

- Storage Recommendations : Argon-sealed vials at 2–8°C in desiccators; monitor purity via HPLC every 6 months .

How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.